

cross-reactivity of anti-Texas Red antibodies with Texas Red-X

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *texas red-X*

Cat. No.: *B8249836*

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Technical Support Center: Anti-Texas Red Antibodies

This technical support center provides guidance for researchers using anti-Texas Red antibodies, with a specific focus on the cross-reactivity with **Texas Red-X** conjugates.

Frequently Asked Questions (FAQs)

Q1: What is the structural difference between Texas Red and **Texas Red-X**?

A1: The core fluorophore structure of Texas Red and **Texas Red-X** is identical. The key difference is that **Texas Red-X** includes an additional seven-atom aminohexanoyl spacer ("X") that separates the fluorophore from its point of attachment to the target molecule (e.g., an antibody or oligonucleotide)[1][2][3][4][5]. This spacer is designed to minimize steric hindrance and reduce the fluorophore's interaction with the biomolecule to which it is conjugated[1][2].

Q2: Will an anti-Texas Red antibody recognize a **Texas Red-X** conjugate?

A2: Yes, an antibody generated against the Texas Red fluorophore is expected to recognize **Texas Red-X**. Since the immunogen is the fluorophore itself, and this core structure is the same in both Texas Red and **Texas Red-X**, the antibody's binding site should still be able to recognize the epitope. The spacer arm in **Texas Red-X** is designed to make the fluorophore more accessible, which may even facilitate antibody binding.

Q3: Are the spectral properties of Texas Red and **Texas Red-X** different?

A3: No, the spectral properties of Texas Red and **Texas Red-X** are nearly identical. Both have excitation and emission maxima of approximately 595 nm and 615 nm, respectively[1][2]. Therefore, the same filter sets and laser lines used for Texas Red are appropriate for **Texas Red-X**.

Q4: Why would I choose a **Texas Red-X** conjugate over a Texas Red conjugate?

A4: **Texas Red-X** conjugates are often preferred because the spacer arm can help reduce quenching and steric hindrance that may occur when the Texas Red fluorophore is directly attached to a biomolecule[1][5]. This can potentially lead to brighter and more reproducible staining results.

Data Summary

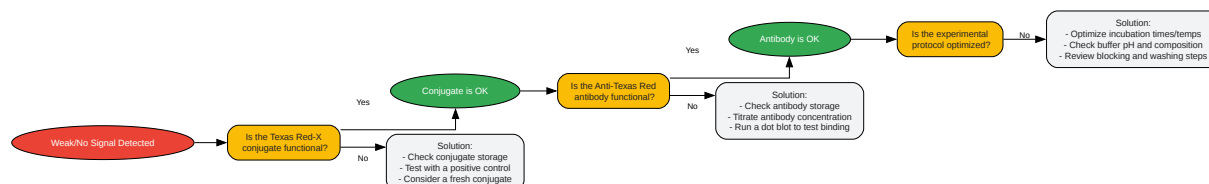
While direct quantitative binding affinity data for anti-Texas Red antibodies with Texas Red vs. **Texas Red-X** is not readily available in the provided search results, a qualitative comparison can be made based on their structural and functional characteristics.

Feature	Texas Red	Texas Red-X
Core Fluorophore	Sulforhodamine 101	Sulforhodamine 101
Spacer Arm	Absent	Present (7-atom aminohexanoyl)[1][2][3][4][5]
Excitation Max	~595 nm[1][2]	~595 nm[1][2]
Emission Max	~615 nm[1][2]	~615 nm[1][2]
Potential for Steric Hindrance	Higher	Lower[1]
Expected Antibody Recognition	Yes	Yes

Troubleshooting Guide

Issue: Weak or No Signal

If you are using an anti-Texas Red antibody to detect a **Texas Red-X** conjugate and are experiencing weak or no signal, consider the following troubleshooting steps.



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Caption: Troubleshooting flowchart for weak or no signal.

Issue: High Background

High background can obscure your signal. Here are some common causes and solutions:

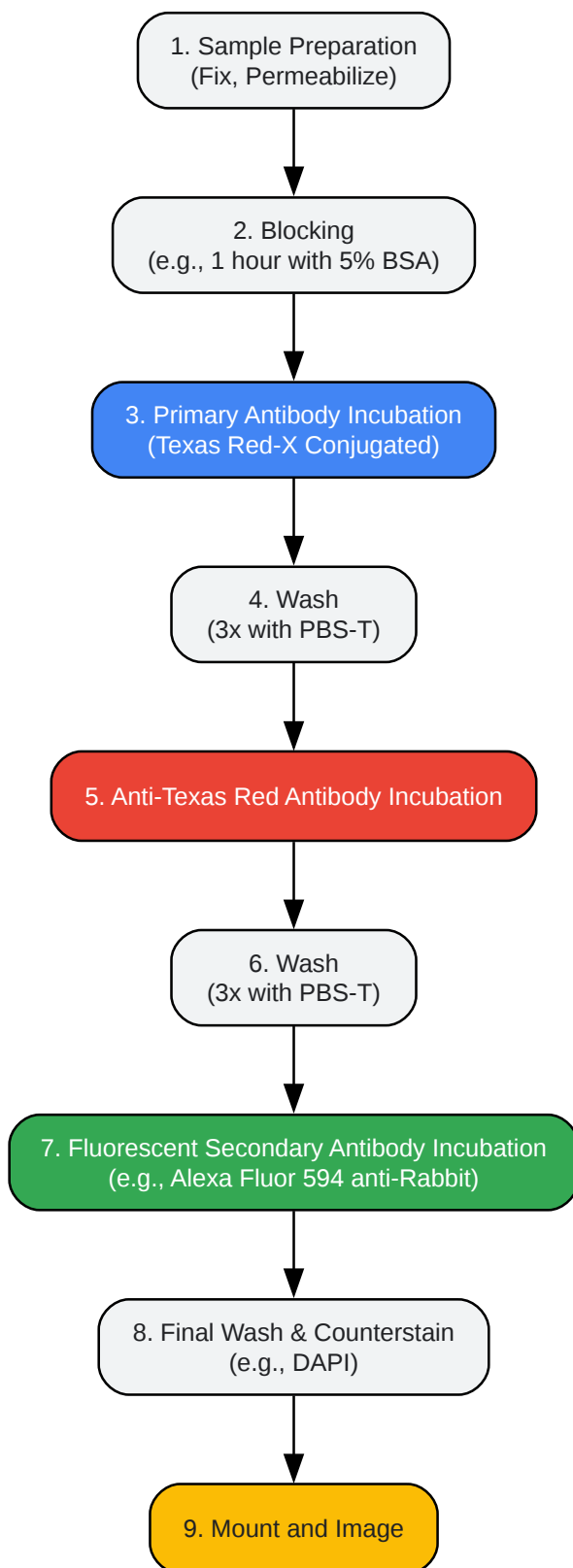
- Cause: Anti-Texas Red antibody concentration is too high.
 - Solution: Titrate the antibody to find the optimal concentration that maximizes signal-to-noise ratio.
- Cause: Inadequate blocking.
 - Solution: Increase the blocking time or try a different blocking agent (e.g., 5% BSA or normal serum from the host species of the secondary antibody).
- Cause: Insufficient washing.
 - Solution: Increase the number and/or duration of wash steps after antibody incubation. Add a mild detergent like Tween-20 to your wash buffer.

- Cause: Non-specific binding of the antibody.
 - Solution: If using a polyclonal antibody, consider cross-adsorption against your sample species if high cross-reactivity is suspected.

Experimental Protocols

Standard Immunofluorescence (IF) Protocol for Detecting a Texas Red-X Conjugate

This protocol provides a general workflow for using an anti-Texas Red antibody to amplify the signal from a **Texas Red-X**-labeled primary antibody.



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Caption: A typical immunofluorescence amplification workflow.

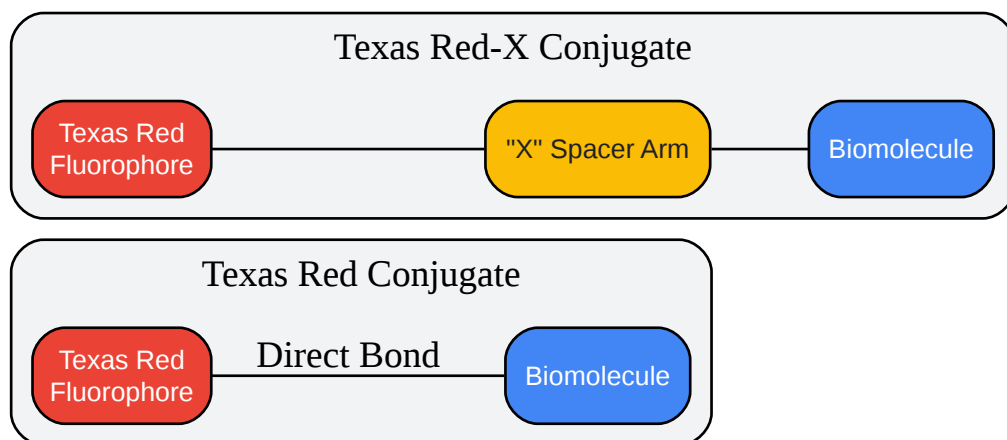
Methodology:

- **Sample Preparation:** Prepare cells or tissue sections as required by your specific protocol. This typically involves fixation (e.g., with 4% paraformaldehyde) and permeabilization (e.g., with 0.1% Triton X-100) if the target is intracellular.
- **Blocking:** Block non-specific binding sites by incubating the sample in a blocking buffer (e.g., PBS with 5% BSA and 0.1% Tween-20) for 1 hour at room temperature.
- **Primary Antibody:** Incubate with your primary antibody that is conjugated to **Texas Red-X**. Dilute the antibody in blocking buffer and incubate for 1-2 hours at room temperature or overnight at 4°C.
- **Wash:** Wash the sample three times for 5 minutes each with a wash buffer (e.g., PBS with 0.1% Tween-20).
- **Anti-Texas Red Antibody:** Incubate with the anti-Texas Red antibody (e.g., Rabbit polyclonal anti-Texas Red[6]). Dilute the antibody in blocking buffer and incubate for 1 hour at room temperature.
- **Wash:** Repeat the wash step as in step 4.
- **Fluorescent Secondary Antibody:** Incubate with a fluorescently-labeled secondary antibody that recognizes the host species of the anti-Texas Red antibody (e.g., a goat anti-rabbit secondary conjugated to a bright fluorophore like Alexa Fluor 594). Incubate for 1 hour at room temperature, protected from light.
- **Final Wash and Counterstain:** Repeat the wash step. A nuclear counterstain like DAPI can be included in the final wash.
- **Mounting:** Mount the sample with an appropriate mounting medium and coverslip for imaging.

Visualization of Key Concepts

Structural Relationship: Texas Red vs. Texas Red-X

The diagram below illustrates the addition of the spacer arm in the **Texas Red-X** structure.



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Caption: Structural comparison of Texas Red and **Texas Red-X** conjugates.

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References

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- 2. Texas Red-X, acid *CAS 199745-67-0* | AAT Bioquest [aatbio.com]
- 3. Texas Red (and Texas Red-X) Dye | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Texas Red (and Texas Red-X) Dye | Thermo Fisher Scientific - UK [thermofisher.com]
- 5. Long-Wavelength Rhodamines, Texas Red Dyes and QSY Quenchers—Section 1.6 | Thermo Fisher Scientific - HK [thermofisher.com]
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- To cite this document: BenchChem. [cross-reactivity of anti-Texas Red antibodies with Texas Red-X]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8249836#cross-reactivity-of-anti-texas-red-antibodies-with-texas-red-x]

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